
(1-Isothiocyanato-2-methylprop-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-phenyl-1-propenyl isothiocyanate is an organic compound with the molecular formula C11H11NS. It belongs to the class of isothiocyanates, which are characterized by the functional group R−N=C=S. This compound is notable for its unique structure, which combines a phenyl group with an isothiocyanate moiety, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-1-phenyl-1-propenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of amines with carbon disulfide and triethylamine, followed by the decomposition of the resulting dithiocarbamate salts using tosyl chloride . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods: Industrial production of isothiocyanates often employs large-scale reactions involving amines and carbon disulfide, followed by desulfurization processes. These methods are optimized for high yield and purity, ensuring the compound’s availability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1-phenyl-1-propenyl isothiocyanate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted isothiocyanates and thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-phenyl-1-propenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-phenyl-1-propenyl isothiocyanate involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, such as proteins and DNA. This interaction can lead to the inhibition of key enzymes and the disruption of cellular processes, contributing to its antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
- Phenethyl isothiocyanate
Comparison: 2-Methyl-1-phenyl-1-propenyl isothiocyanate is unique due to its specific structural features, which include a methyl group and a phenyl group attached to the isothiocyanate moiety. This structure imparts distinct chemical and biological properties compared to other isothiocyanates. For example, phenyl isothiocyanate is simpler in structure and may exhibit different reactivity and biological activity .
Eigenschaften
CAS-Nummer |
51110-17-9 |
|---|---|
Molekularformel |
C11H11NS |
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
(1-isothiocyanato-2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C11H11NS/c1-9(2)11(12-8-13)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI-Schlüssel |
OBUSGQVQTFNYGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C1=CC=CC=C1)N=C=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
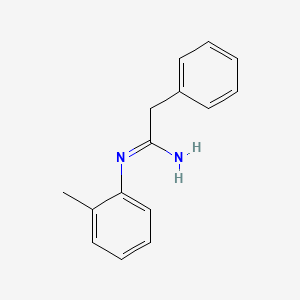

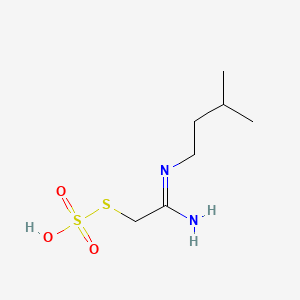
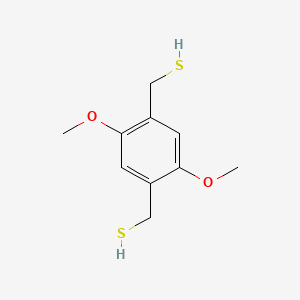
![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)
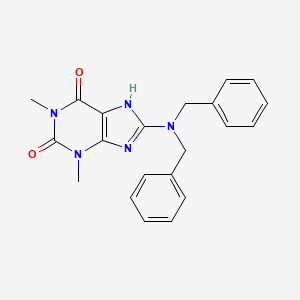
![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)

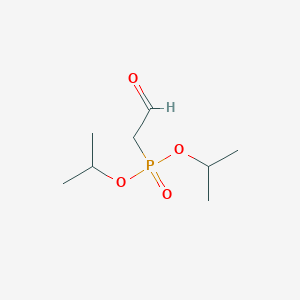

![2-[Di(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B14671985.png)
![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B14671995.png)
